molecular formula C12H16N2O3 B8341941 8-Pyrimidin-2-yl-1,4-dioxa-spiro[4.5]decan-8-ol CAS No. 708274-27-5

8-Pyrimidin-2-yl-1,4-dioxa-spiro[4.5]decan-8-ol

Cat. No. B8341941
Key on ui cas rn: 708274-27-5
M. Wt: 236.27 g/mol
InChI Key: FSNXNZJAOSSXMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07307086B2

Procedure details

To a solution of 2-bromopyrimidine (0.20 g, 1.258 mmol) in dry methylene chloride (3.0 mL) was dropwise added 1.6 M of n-butyllithium in hexane (0.86 mL) at −78° C. The reaction mixture was stirred for 29 min at −78° C. and 1,4-dioxa-spiro[4.5]decan-8-one (0.196 g, 1.26 mmol) in CH2Cl2(3 mL) was added dropwise. The reaction was stirred at −78° C. for 50 min and quenched with an aqueous solution of NH4Cl. After being warmed to room temperature, the mixture was extracted with CH2Cl2 three times. The combined extracts were dried over MgSO4, filtered and concentrated in vacuo to provide 0.50 g of crude product. Purification by column chromatography on silica gel eluting with 0->50% EtOAc in hexanes provided 0.159 g (54%) of desired product as a light brown-yellow solid. MS (M+H)+237.2.
Quantity
0.2 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.196 g
Type
reactant
Reaction Step Three
Quantity
3 mL
Type
solvent
Reaction Step Three
Quantity
3 mL
Type
solvent
Reaction Step Four
Quantity
0.86 mL
Type
solvent
Reaction Step Five
Yield
54%

Identifiers

REACTION_CXSMILES
Br[C:2]1[N:7]=[CH:6][CH:5]=[CH:4][N:3]=1.C([Li])CCC.[O:13]1[C:17]2([CH2:22][CH2:21][C:20](=[O:23])[CH2:19][CH2:18]2)[O:16][CH2:15][CH2:14]1>C(Cl)Cl.CCCCCC>[N:3]1[CH:4]=[CH:5][CH:6]=[N:7][C:2]=1[C:20]1([OH:23])[CH2:21][CH2:22][C:17]2([O:16][CH2:15][CH2:14][O:13]2)[CH2:18][CH2:19]1

Inputs

Step One
Name
Quantity
0.2 g
Type
reactant
Smiles
BrC1=NC=CC=N1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)[Li]
Step Three
Name
Quantity
0.196 g
Type
reactant
Smiles
O1CCOC12CCC(CC2)=O
Name
Quantity
3 mL
Type
solvent
Smiles
C(Cl)Cl
Step Four
Name
Quantity
3 mL
Type
solvent
Smiles
C(Cl)Cl
Step Five
Name
Quantity
0.86 mL
Type
solvent
Smiles
CCCCCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred for 29 min at −78° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at −78° C
STIRRING
Type
STIRRING
Details
The reaction was stirred at −78° C. for 50 min
Duration
50 min
CUSTOM
Type
CUSTOM
Details
quenched with an aqueous solution of NH4Cl
TEMPERATURE
Type
TEMPERATURE
Details
After being warmed to room temperature
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with CH2Cl2 three times
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined extracts were dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to provide 0.50 g of crude product
CUSTOM
Type
CUSTOM
Details
Purification by column chromatography on silica gel eluting with 0->50% EtOAc in hexanes

Outcomes

Product
Details
Reaction Time
29 min
Name
Type
product
Smiles
N1=C(N=CC=C1)C1(CCC2(OCCO2)CC1)O
Measurements
Type Value Analysis
AMOUNT: MASS 0.159 g
YIELD: PERCENTYIELD 54%
YIELD: CALCULATEDPERCENTYIELD 53.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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